

Spectroscopic Analysis of 3-Chlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzophenone

Cat. No.: B110928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorobenzophenone**, a compound of interest in synthetic chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key spectroscopic data for **3-Chlorobenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a detailed spectrum with assigned coupling constants for **3-Chlorobenzophenone** was not readily available in the searched literature, the expected chemical shifts are in the aromatic region, typically between 7.2 and 8.0 ppm. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet, while the protons on the chlorophenyl ring would show distinct splitting patterns influenced by the chlorine substituent.

¹³C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum of **3-Chlorobenzophenone** displays distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift.

Carbon Atom	Chemical Shift (δ) in ppm
Carbonyl (C=O)	~195
Quaternary Carbons	Multiple signals in the 130-140 ppm range
Aromatic CH	Multiple signals in the 128-135 ppm range

Note: Precise peak assignments require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Chlorobenzophenone** is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Wavenumber (cm $^{-1}$)	Vibrational Mode	Functional Group
~3060	C-H stretch	Aromatic
~1660	C=O stretch	Ketone
~1590, 1475, 1445	C=C stretch	Aromatic Ring
~700-800	C-H out-of-plane bend	Aromatic (substitution pattern dependent)
~1100	C-Cl stretch	Aryl Halide

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Chlorobenzophenone** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
216/218	High	[M] ⁺ (Molecular ion with ³⁵ Cl and ³⁷ Cl isotopes)
181	Moderate	[M-Cl] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample like **3-Chlorobenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

- **3-Chlorobenzophenone** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., CDCl₃)
- NMR tube and cap
- Pipette and filter
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh the **3-Chlorobenzophenone** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

• Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

• Data Acquisition:

- For ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

• Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Chlorobenzophenone**.

Materials and Equipment:

- **3-Chlorobenzophenone** sample (1-2 mg)
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.
 - Add 1-2 mg of the **3-Chlorobenzophenone** sample.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to the pellet press die.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
 - Record the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

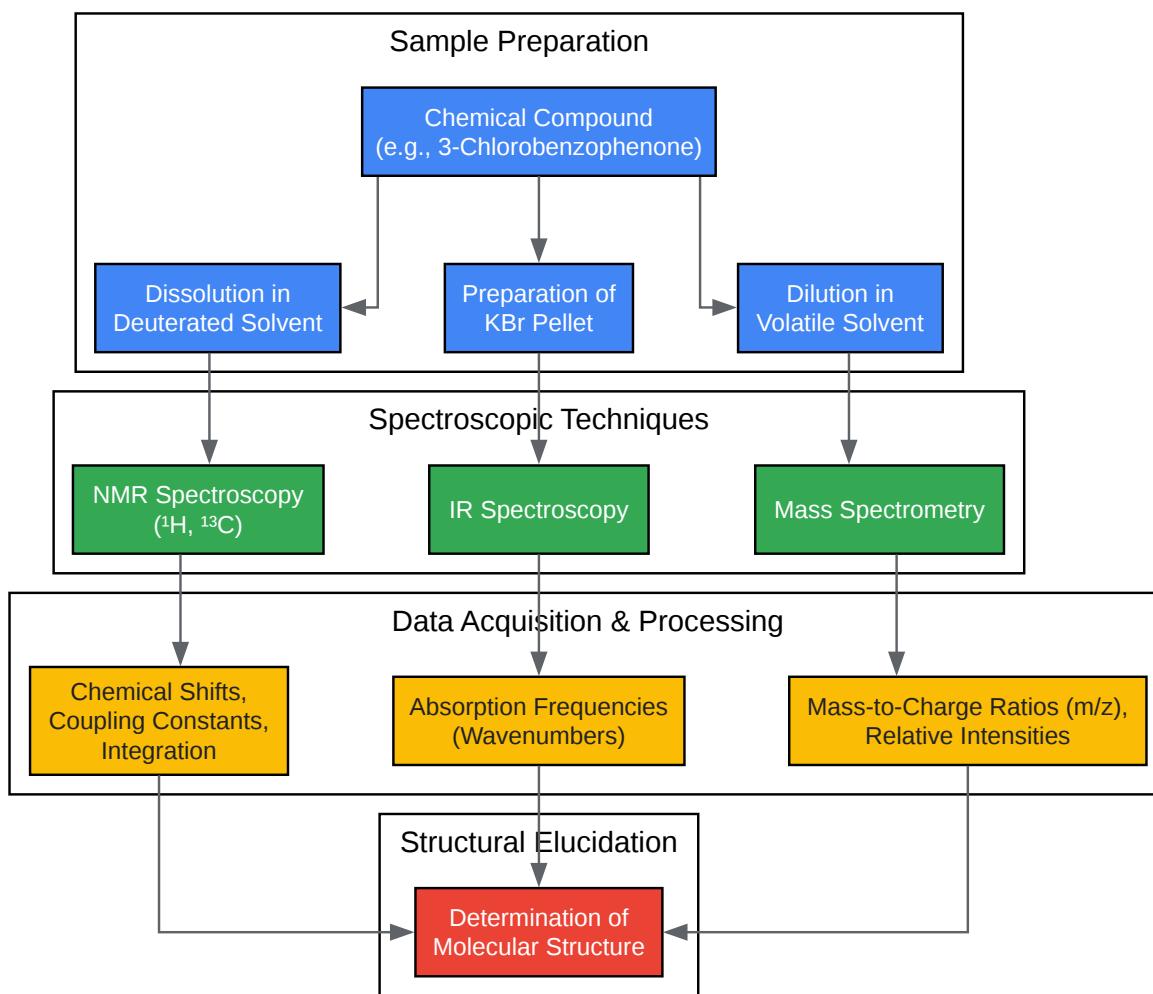
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Chlorobenzophenone**.

Materials and Equipment:

- **3-Chlorobenzophenone** sample
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Mass spectrometer with an electron ionization (EI) source

Procedure:


- Sample Introduction:
 - Dissolve a small amount of the **3-Chlorobenzophenone** sample in a suitable volatile solvent.
 - Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, where the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and their abundance is recorded.
 - The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and the major fragment ions.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound

[Click to download full resolution via product page](#)

Caption: Workflow of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chlorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110928#spectroscopic-data-of-3-chlorobenzophenone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com